molecular formula C7H11Br2N3 B6344548 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole CAS No. 1240571-02-1

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Cat. No.: B6344548
CAS No.: 1240571-02-1
M. Wt: 296.99 g/mol
InChI Key: UDJVBQCZXFIUFT-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical Research

The 1,2,4-triazole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. nih.govnih.gov Its unique physicochemical properties, including its aromaticity, polarity, and ability to participate in hydrogen bonding, make it an effective pharmacophore that can interact with various biological targets with high affinity. nih.govresearchgate.net

In the realm of medicinal chemistry , 1,2,4-triazole derivatives have demonstrated a wide spectrum of pharmacological activities. nih.govresearchgate.net They are integral to many clinically used drugs, showcasing activities such as:

Antifungal: Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are mainstays in treating fungal infections. nih.govnih.gov They function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Anticancer: Certain 1,2,4-triazoles, such as letrozole (B1683767) and anastrozole, are used in cancer therapy as aromatase inhibitors. nih.govmdpi.com Ongoing research is exploring their potential to inhibit other cancer-related enzymes like kinases and topoisomerases. nih.govnih.gov

Antiviral: Ribavirin, a well-known antiviral medication, features a 1,2,4-triazole-3-carboxamide structure. nih.govmdpi.com

Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold extends to anticonvulsant, anti-inflammatory, antibacterial, and antitubercular agents. nih.govnih.govmdpi.com

In agricultural science , 1,2,4-triazole derivatives are extensively used as fungicides to protect crops. Compounds like prothioconazole, tebuconazole, and metconazole (B41703) are effective against a broad range of plant pathogens. nih.gov The scaffold's utility also extends to herbicides, insecticides, and plant growth regulators. researchgate.netresearchgate.net

The applications of 1,2,4-triazoles also venture into material science , where their electron-deficient nature is harnessed for creating materials with specific electronic and optical properties. researchgate.net They have been investigated for use in polymers, ionic liquids, and as corrosion inhibitors. nih.gov

Table 1: Examples of Bioactive 1,2,4-Triazole Derivatives

Compound Name Application Area Mechanism of Action/Use
Fluconazole Medicinal (Antifungal) Inhibition of fungal lanosterol 14α-demethylase. nih.gov
Letrozole Medicinal (Anticancer) Aromatase inhibitor for treating hormone-sensitive breast cancer. nih.govmdpi.com
Ribavirin Medicinal (Antiviral) Broad-spectrum antiviral activity. nih.govmdpi.com
Tebuconazole Agricultural (Fungicide) Control of fungal diseases in crops. nih.gov
Anastrozole Medicinal (Anticancer) Aromatase inhibitor used in the treatment of breast cancer. mdpi.com

Strategic Impact of Halogenation and N-Alkylation on Triazole Core Properties

The properties and reactivity of the 1,2,4-triazole core can be strategically modified through functionalization, with halogenation and N-alkylation being two of the most impactful approaches.

Halogenation , the introduction of halogen atoms onto the triazole ring, serves multiple purposes. The presence of halogens, such as bromine in the case of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole, can significantly influence the molecule's physicochemical properties. nbinno.com Halogenation can:

Modulate Lipophilicity: The introduction of halogens can increase a molecule's lipophilicity, which can affect its ability to cross biological membranes. nbinno.comnih.gov

Enhance Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. nih.gov

Serve as a Handle for Further Synthesis: Halogenated heterocycles are valuable intermediates in organic synthesis. The halogen atoms act as reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to create more complex molecules. nbinno.comresearchgate.net The reactivity of halogens on the triazole ring can be graduated, allowing for regioselective modifications. researchgate.net

N-Alkylation , the attachment of an alkyl group to one of the nitrogen atoms of the triazole ring, is another crucial modification. The alkylation of 1,2,4-triazole can occur at different nitrogen positions, leading to regioisomers with distinct properties. researchgate.net The nature of the alkyl group, in this case, a 3-methylbutyl (isopentyl) group, can have a profound impact on the molecule's:

Solubility: The alkyl chain can influence the molecule's solubility in both aqueous and organic media.

Steric Profile: The size and shape of the alkyl group can introduce steric hindrance that may affect how the molecule interacts with its target.

Biological Activity: The N-alkyl substituent can play a critical role in the molecule's biological activity by influencing its binding to receptors or enzymes. rsc.org

The synthesis of N-alkylated triazoles is an active area of research, with various methods being developed to control the regioselectivity of the alkylation process. researchgate.netorganic-chemistry.orgnih.gov

Research Landscape for this compound within Nitrogen Heterocycle Chemistry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest a significant potential for applications in various fields of chemical research. The combination of a dibrominated 1,2,4-triazole core with an N-isopentyl group makes it a molecule of interest for several reasons:

A Precursor for Diverse Derivatives: The two bromine atoms on the triazole ring serve as versatile synthetic handles. This allows for the potential creation of a library of di-substituted 1,2,4-triazole derivatives through sequential and regioselective cross-coupling reactions.

A Candidate for Biological Screening: Given the broad spectrum of biological activities associated with halogenated and N-alkylated 1,2,4-triazoles, this compound represents a promising candidate for screening in antifungal, antibacterial, anticancer, and agrochemical assays.

A Probe for Structure-Activity Relationship (SAR) Studies: The 3-methylbutyl group provides a specific lipophilic and steric profile. By synthesizing and testing this compound alongside other N-alkylated analogues, valuable insights into the structure-activity relationships of 1,2,4-triazole-based bioactive agents can be gained. researchgate.netnih.govrsc.org

In essence, while this compound may currently be an under-investigated molecule, its chemical architecture places it at the intersection of several important areas of heterocyclic chemistry. Future research into its synthesis, reactivity, and biological properties could yield valuable discoveries in the development of new pharmaceuticals, agrochemicals, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-(3-methylbutyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N3/c1-5(2)3-4-12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJVBQCZXFIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Functionalization

Synthesis of 3,5-Dibromo-1H-1,2,4-triazole Precursors

The foundational step in synthesizing the target compound is the creation of 3,5-dibromo-1H-1,2,4-triazole. This process involves the direct bromination of the 1,2,4-triazole (B32235) ring, a reaction that requires careful selection of techniques to ensure the desired substitution pattern and to produce polybrominated intermediates efficiently.

Regioselective Bromination Techniques for 1,2,4-Triazoles

The bromination of the 1,2,4-triazole ring is directed to the carbon atoms at positions 3 and 5. A common and effective method involves the use of elemental bromine in a basic medium. For instance, a solution of bromine in dichloromethane (B109758) and an aqueous solution of sodium hydroxide (B78521) can be added simultaneously to a stirred mixture of 1H-1,2,4-triazole in water and dichloromethane at a controlled temperature, typically 0°C. chemicalbook.com This method ensures the regioselective substitution at the C-3 and C-5 positions, as these sites are most susceptible to electrophilic attack once the ring is activated. The reaction is typically allowed to proceed overnight to ensure complete dibromination. chemicalbook.com

Stoichiometric studies of bromination reactions involving 1,2,4-triazole derivatives indicate that hydrogen atoms at positions 3 and 5 are readily substituted. researchgate.net The control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired 3,5-dibrominated product while minimizing side reactions.

Development of Synthetic Pathways to Polybrominated Triazole Intermediates

The synthesis of polybrominated triazole intermediates like 3,5-dibromo-1H-1,2,4-triazole is a critical step for creating more complex substituted triazoles. The pathway described above, utilizing bromine and sodium hydroxide, is a well-established route. chemicalbook.com Following the overnight reaction, the mixture is typically acidified, for example, with concentrated hydrochloric acid, to precipitate the product. The solid 3,5-dibromo-1H-1,2,4-triazole can then be isolated by filtration, washed with water, and dried, yielding the intermediate as a solid. chemicalbook.com This precursor serves as the key building block for the subsequent N-alkylation step.

N-Alkylation Strategies for Introducing the 3-Methylbutyl Moiety

With the 3,5-dibromo-1H-1,2,4-triazole precursor in hand, the next stage is the introduction of the 3-methylbutyl (isoamyl) group onto the triazole ring. This N-alkylation reaction presents a significant regiochemical challenge, as the 1,2,4-triazole ring has three potential nitrogen sites for alkylation (N-1, N-2, and N-4). For the target compound, substitution must be directed specifically to the N-1 position.

Regiochemical Control in N-Alkylation Reactions of 1,2,4-Triazoles

The regioselectivity of N-alkylation in 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent used. nih.govnih.govresearchgate.net In unsubstituted 1,2,4-triazole, alkylation often yields a mixture of N-1 and N-4 substituted isomers. researchgate.netcapes.gov.br Studies have shown that the use of specific bases can significantly influence the isomer ratio. For instance, employing a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor the formation of the N-1 substituted product. researchgate.netcapes.gov.br This preference is often attributed to a combination of steric and electronic effects. Theoretical studies and experimental results suggest that N-1 and N-2 are the primary nucleophilic sites for reaction with electrophiles. nih.govnih.gov

Optimization of Reaction Conditions for N-1 Substitution with Alkyl Halides

To achieve a high yield of the desired 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole, reaction conditions must be carefully optimized. The choice of the alkylating agent, typically an alkyl halide such as 1-bromo-3-methylbutane (B150244), is critical. The reaction is generally performed in the presence of a base to deprotonate the triazole ring, enhancing its nucleophilicity. The selection of the base and solvent system is paramount for controlling regioselectivity.

A typical procedure would involve reacting 3,5-dibromo-1H-1,2,4-triazole with 1-bromo-3-methylbutane in a suitable solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) in the presence of a base. As mentioned, DBU is an effective base for promoting N-1 alkylation, often leading to a high regioselectivity of around 90:10 in favor of the N-1 isomer. researchgate.netcapes.gov.br Other bases like potassium carbonate can also be used, sometimes in combination with a phase-transfer catalyst, especially under microwave conditions, to improve yields and reaction times. researchgate.netresearchgate.net

Table 1: Representative Conditions for N-1 Alkylation of 1,2,4-Triazoles
Alkyl HalideBaseSolventConditionsOutcomeReference
4-Nitrobenzyl HalidesDBUTHFAmbient Temperature~90:10 ratio of N-1:N-4 isomers researchgate.netcapes.gov.br
Various Alkyl HalidesK₂CO₃Ionic LiquidMicrowave, 80°C, 10-15 minExcellent yields of N-1 isomer researchgate.net
Fluorinated Alkyl HalidesNone (Neat)None (Neat)100-120°C>90% isolated yields of N-1 isomer nih.gov

Exploration of Different Alkylation Reagents and Catalytic Systems

While alkyl halides are the most common reagents for this transformation, the exploration of different alkylating agents and catalytic systems continues to be an area of research. The use of tosylates as leaving groups, for example, can improve regioselectivity and yield. slideshare.net

Various catalytic systems have been developed to facilitate the synthesis of substituted triazoles. Copper-catalyzed reactions, for instance, are widely used for constructing triazole rings and for their subsequent functionalization. frontiersin.orgacs.org While often employed for C-N bond formation in ring synthesis, copper catalysts can also play a role in N-arylation reactions of pre-formed triazoles using diaryliodonium salts. acs.org For N-alkylation, systems often focus on optimizing the base and solvent combination rather than transition metal catalysis. However, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide is a known strategy to enhance the reaction rate and efficiency between the triazole salt and the alkyl halide, particularly when using inorganic bases like potassium carbonate. researchgate.net The development of efficient and recyclable heterogeneous catalytic systems is also an area of interest for making the synthesis of triazole derivatives more sustainable. rsc.org

Convergent and Linear Synthetic Approaches to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each approach possesses distinct advantages in terms of efficiency and precursor availability.

A linear synthetic approach typically commences with the modification of a pre-existing 1,2,4-triazole core. A feasible and commonly employed linear route involves a two-step sequence starting from 1H-1,2,4-triazole. The initial step is the bromination of the triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole. This can be achieved by treating 1H-1,2,4-triazole with a brominating agent such as bromine in an aqueous solution of sodium hydroxide. chemicalbook.com

The subsequent and final step is the N-alkylation of the 3,5-dibromo-1H-1,2,4-triazole intermediate. This is accomplished by reacting it with a suitable 3-methylbutyl halide, for instance, 1-bromo-3-methylbutane, in the presence of a base. The choice of base and reaction conditions is crucial to favor the formation of the desired N1-substituted isomer over the N4-substituted isomer. The use of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to provide good regioselectivity for the N1-alkylation of 1,2,4-triazoles. researchgate.net

Linear Synthesis Precursors Functionalization
1H-1,2,4-triazoleBromination of the heterocyclic ring
1-bromo-3-methylbutaneN-alkylation of the triazole nitrogen

A convergent synthetic approach , in contrast, involves the assembly of the 1,2,4-triazole ring from precursors that already contain the desired substituents. For the target compound, a plausible convergent route would involve the reaction of 3-methylbutylhydrazine with a synthon that provides the dibrominated carbon backbone of the triazole ring. While specific reagents for this direct conversion are not extensively documented for this particular substitution pattern, general methods for 1,2,4-triazole synthesis can be adapted. One conceptual approach involves the cyclization of a functionalized amidine or a related precursor derived from 3-methylbutylhydrazine. isres.org This strategy allows for the late-stage formation of the heterocyclic core, potentially offering greater flexibility in the introduction of diverse substituents.

Convergent Synthesis Precursors Functionalization
3-methylbutylhydrazineFormation of the 1,2,4-triazole ring
Dibrominated C-N synthonCyclization to form the heterocyclic core

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of organic molecules. For the target compound, ¹H NMR spectroscopy would be expected to show characteristic signals for the 3-methylbutyl group. This would include a triplet corresponding to the methylene (B1212753) protons adjacent to the triazole nitrogen, a multiplet for the methine proton, a doublet for the two methyl groups, and a multiplet for the other methylene protons.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Due to the presence of two bromine atoms, the mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak [M]+, with contributions from the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental formula. For the closely related compound, 3,5-dibromo-1-methyl-1,2,4-triazole, the mass spectrum shows the expected isotopic pattern for two bromine atoms. chemicalbook.com

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. The IR spectrum of the target compound would show characteristic absorption bands for C-H and C-N bonds within the molecule.

The table below summarizes the expected analytical data for this compound based on the analysis of similar compounds.

Analytical Technique Expected Data
¹H NMR (CDCl₃)δ ~4.2 (t, 2H, N-CH₂), ~1.8 (m, 1H, CH), ~1.6 (m, 2H, CH₂), ~0.9 (d, 6H, 2xCH₃) ppm
Mass Spectrometry (ESI+)m/z showing isotopic pattern for C₇H₁₁Br₂N₃ [M+H]⁺
Elemental Analysis%C, %H, %N corresponding to C₇H₁₁Br₂N₃
Infrared (IR)Characteristic peaks for C-H and C-N stretching

Chemical Reactivity and Transformation Pathways

Reactivity of Bromine Substituents on the Triazole Ring

The carbon-bromine (C-Br) bonds at the 3- and 5-positions of the triazole ring are the primary sites for functionalization. The electron-withdrawing nature of the 1,2,4-triazole (B32235) ring system activates these positions, making them susceptible to a variety of transformations.

The C-Br bonds in 3,5-dibromo-1-alkyl-1H-1,2,4-triazoles are susceptible to nucleophilic aromatic substitution (SNAr). The π-deficient nature of the triazole ring facilitates the attack of nucleophiles, leading to the displacement of the bromide ions. chemicalbook.com This reactivity allows for the introduction of a wide range of functional groups.

Common nucleophiles that can be employed in these reactions include:

Alkoxides (RO⁻): To form ether linkages.

Thiolates (RS⁻): To form thioethers.

Amines (R₂NH): To introduce amino functionalities.

Azides (N₃⁻): To form azido-triazoles, which are precursors for other nitrogen-containing heterocycles.

The reaction typically proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atoms of the triazole ring. Regioselectivity can be an issue, with one bromine atom potentially being more reactive than the other, often influenced by steric hindrance from the N1-substituent and subtle electronic differences between the C3 and C5 positions.

A powerful method for the selective functionalization of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole is the halogen-metal exchange reaction. wikipedia.org This process typically involves treating the dibromo compound with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govrsc.org

The exchange is kinetically controlled and generally occurs faster for bromine than chlorine, and faster at more acidic positions. wikipedia.org In N-substituted dibromoazoles, the bromine at the C5 position is often exchanged preferentially due to the inductive effect and potential directing effect of the N1-alkyl group. semanticscholar.org The resulting organolithium intermediate is a potent nucleophile that can be trapped (quenched) by a variety of electrophiles to introduce new functional groups with high precision. nih.govrsc.org

Table 1: Representative Halogen-Metal Exchange and Quenching Reactions for 1-Alkyl-3,5-dibromo-1H-1,2,4-triazoles This table presents plausible transformations based on established reactivity patterns for similar heterocyclic systems.

Reagent SequenceElectrophile (Quenching Agent)Product Type
1. n-BuLiH₂O3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole
1. n-BuLiCO₂ then H⁺3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole-5-carboxylic acid
1. n-BuLiDMF3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole-5-carbaldehyde
1. n-BuLi(CH₃)₂S₂3-Bromo-5-(methylthio)-1-(3-methylbutyl)-1H-1,2,4-triazole
1. n-BuLi (2 equiv.)2. Electrophile 13. Electrophile 2VariousSequentially disubstituted 1,2,4-triazole

This method allows for stepwise and selective functionalization. By using one equivalent of organolithium reagent, monosubstitution can be achieved, followed by a second, different functionalization at the remaining bromine position.

The brominated C3 and C5 positions are ideal handles for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are particularly effective. nanochemres.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the dibromo-triazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of aryl- or vinyl-substituted triazoles. nih.gov

Sonogashira Coupling: This reaction couples the dibromo-triazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is used to synthesize alkynyl-substituted triazoles, which are versatile intermediates for further transformations. nii.ac.jp

In dihalogenated systems, it is often possible to achieve selective mono- or di-substitution by carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reagents). nih.gov The C5 position is frequently reported to be more reactive in Suzuki couplings of similar dihaloheterocycles, allowing for sequential coupling strategies where different groups can be introduced at the C5 and C3 positions. nih.gov

Table 2: Typical Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting BondProduct Example (from monosubstitution)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)C-C (Aryl)5-Aryl-3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Alkynyl)5-Alkynyl-3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Reactivity of the 1,2,4-Triazole Core

While reactions at the bromine substituents dominate, the triazole ring itself possesses distinct reactive sites.

The 1,2,4-triazole ring is considered π-deficient due to the presence of three electronegative nitrogen atoms. chemicalbook.com This has two main consequences:

Ring Carbons (C3 and C5): The carbon atoms are electron-poor and, in the absence of good leaving groups like bromine, are generally resistant to electrophilic attack. They are, however, theoretically susceptible to attack by very strong nucleophiles. chemicalbook.com

Ring Nitrogens (N2 and N4): The nitrogen atoms possess lone pairs of electrons, making them nucleophilic and the primary sites for electrophilic attack. researchgate.net In an N1-substituted triazole, the N4 position is typically the most nucleophilic and basic site, readily undergoing protonation or alkylation to form a triazolium salt. chemicalbook.comacs.org The N2 nitrogen is also a potential site for electrophilic attack, though it is often sterically more hindered and electronically less favored than N4. acs.orgnih.gov

Electronic Effects: As an alkyl group, the 3-methylbutyl substituent is weakly electron-donating via induction. This effect slightly increases the electron density of the triazole ring compared to an unsubstituted 1H-1,2,4-triazole. This can subtly enhance the nucleophilicity of the N4 and N2 atoms, while slightly decreasing the electrophilicity of the C3 and C5 carbons. researchgate.net

Steric Effects: The branched and bulky nature of the 3-methylbutyl group exerts a significant steric influence. scispace.com This steric hindrance can:

Direct Regioselectivity: It can shield the adjacent N2 and C5 positions, potentially directing incoming reagents towards the more accessible N4 and C3 positions. For example, in cross-coupling or halogen-metal exchange reactions, the relative accessibility of the C5 versus C3 position can be a determining factor in selectivity.

Modulate Reaction Rates: The bulkiness may slow the rate of reactions that require attack at a sterically congested site.

Influence Conformation: The group can restrict rotation around the N1-C(alkyl) bond, potentially influencing the preferred conformation of the molecule in solution and affecting how it interacts with other reagents or catalysts. scispace.com

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of this compound would likely require activation of the alkyl chain or the triazole ring to facilitate cyclization. One plausible, albeit hypothetical, pathway could involve the functionalization of the 3-methylbutyl chain, for instance, through hydroxylation or amination, to introduce a nucleophilic center. This appended nucleophile could then potentially displace one of the bromine atoms on the triazole ring in an intramolecular nucleophilic substitution reaction, leading to the formation of a fused bicyclic system.

The feasibility of such cyclizations is dependent on several factors, including the length and flexibility of the alkyl chain, the nature of the introduced nucleophile, and the reaction conditions. Ring strain in the resulting bicyclic product would also play a significant role in determining the thermodynamic favorability of the cyclization. For instance, the formation of five- or six-membered rings is generally favored.

Hypothetical Intramolecular Cyclization Pathways

Starting Material FunctionalizationProposed Bicyclic ProductRing SizePlausibility
Hydroxylation at C-3 of the alkyl chainTetrahydrooxazolo[3,2-b] nih.govresearchgate.netfrontiersin.orgtriazole derivative5-memberedModerate
Amination at C-3 of the alkyl chainTetrahydropyrrolo[1,2-b] nih.govresearchgate.netfrontiersin.orgtriazole derivative5-memberedModerate
Hydroxylation at C-4 of the alkyl chainTetrahydropyrido[1,2-b] nih.govresearchgate.netfrontiersin.orgtriazole derivative6-memberedHigh

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of intramolecular reactions.

Reaction Mechanism Elucidation Studies

While specific mechanistic studies for this compound are not available, the reaction mechanisms for nucleophilic substitution on the 3,5-dibromo-1H-1,2,4-triazole core are expected to follow established pathways for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the triazole ring activates the C3 and C5 positions towards nucleophilic attack.

The mechanism of a typical SNAr reaction on this scaffold would proceed through a two-step addition-elimination sequence.

Nucleophilic Attack: A nucleophile attacks one of the bromine-bearing carbon atoms (C3 or C5) of the triazole ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the electron-withdrawing triazole ring.

Leaving Group Departure: The bromide ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the triazole ring and yielding the substituted product.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Stronger nucleophiles and polar aprotic solvents generally favor the SNAr mechanism. Computational studies on related systems could provide valuable insights into the transition states and intermediates involved in these transformations.

Stereochemical Considerations in Reactions Involving the Alkyl Chain

The 3-methylbutyl group in this compound introduces a stereogenic center if any of the methylene (B1212753) hydrogens on the carbon adjacent to the nitrogen (C1') or the methine hydrogen at C3' are substituted. However, in its unsubstituted form as the 3-methylbutyl group, there is no chiral center.

Should a reaction introduce a chiral center on the alkyl chain, for example, through asymmetric hydroxylation or amination, the stereochemical outcome would be of significant interest. The proximity of the bulky and electronically distinct 1,2,4-triazole ring could influence the stereoselectivity of such reactions.

For instance, if a prochiral center on the alkyl chain were to undergo a reaction, the triazole moiety could act as a directing group, favoring the approach of a reagent from one face of the molecule over the other. This could lead to a diastereoselective or enantioselective transformation, depending on the nature of the reaction and any chiral catalysts employed.

Hypothetical Stereoselective Reactions on the Alkyl Chain

Reaction TypePotential Chiral CenterExpected Stereochemical OutcomeInfluencing Factors
Asymmetric HydroxylationC-2' or C-3'Diastereomeric excess (d.e.)Chiral catalyst, steric hindrance from the triazole ring
Radical HalogenationC-2' or C-3'Racemic mixture or slight d.e.Nature of the radical initiator, solvent effects
Enzymatic FunctionalizationVarious positionsHigh enantiomeric excess (e.e.)Specificity of the enzyme

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of stereoselective reactions.

Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and transformation pathways of this compound and to explore its potential in synthetic applications.

Coordination Chemistry and Ligand Design Principles

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole as a Chelating or Bridging Ligand

The 1,2,4-triazole (B32235) ring is well-established as an excellent bridging ligand, primarily utilizing the nitrogen atoms at the N1 and N2 positions to link metal centers. mdpi.com This N1-N2 bridging mode creates a short, conjugated pathway that can facilitate effective electronic communication, known as superexchange, between paramagnetic metal ions. mdpi.com

For this compound, this bridging capability is expected to be its primary coordination mode. The 3-methylbutyl (isopentyl) group attached at the N1 position introduces steric bulk, which could influence the self-assembly of the coordination architecture. However, since the primary coordinating atoms (N2 and N4) are typically involved in complex formation, the N1-substituent is less likely to prevent coordination, unlike bulky groups at the N4 position which can sterically hinder the N1-N2 bridge. mdpi.com The bromine atoms at the C3 and C5 positions are electron-withdrawing groups, which can modulate the electron density of the triazole ring and, consequently, the ligand field strength it imparts on a metal center.

While bridging is the most common mode, chelation is less likely for a simple 1-substituted-1,2,4-triazole ligand unless other coordinating groups are present on the substituent. Given its structure, this compound would almost certainly function as a bridging, rather than a chelating, ligand.

Synthetic Routes to Metal-Triazole Coordination Complexes

The synthesis of metal-triazole complexes is generally achieved through self-assembly by combining the triazole ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, concentration, and the choice of solvent and counter-ion, can significantly influence the final product's dimensionality and structure.

1,2,4-triazole derivatives readily form stable coordination structures with a variety of first-row transition metals, including Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). mdpi.comnih.gov The synthesis typically involves reacting the triazole ligand with metal salts like perchlorates, tetrafluoroborates, or sulfates in a solvent such as methanol, ethanol, or acetonitrile. nih.gov For this compound, a similar approach would be expected to yield dinuclear, polynuclear, or polymeric complexes, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion. tennessee.edunih.gov

The topology of the 1,2,4-triazole ligand is fundamental to its coordinating behavior. The arrangement of its nitrogen donor atoms allows it to bridge metal centers, leading to the formation of chains, layers, or 3D frameworks. mdpi.comtennessee.edu The electronic properties of the ligand, tuned by its substituents, are critical.

The two bromine atoms on the this compound ring are strongly electron-withdrawing. This effect reduces the basicity (electron-donating ability) of the nitrogen atoms. A decrease in ligand field strength can have profound effects on the properties of the resulting complex. For instance, in Iron(II) complexes, a weaker ligand field may lead to spin crossover (SCO) behavior, where the metal center can switch between a high-spin and low-spin state in response to external stimuli like temperature or pressure. mdpi.comnih.gov

Structural Analysis of Metal-Triazole Architectures

The crystal structures of metal-triazole complexes reveal a rich diversity of architectures. A common structural motif involves linear trinuclear units where three metal ions are linked by two triple N1-N2-triazole bridges. mdpi.com In such structures, the central metal ion is typically coordinated by six nitrogen atoms from six different triazole ligands (an MN6 configuration), while the terminal metal ions are coordinated by three nitrogen atoms and other ligands, such as water or ancillary ligands, to complete their coordination sphere (e.g., an N3O3 configuration). mdpi.com The geometry around the metal centers is often a distorted octahedron. ajouronline.comajouronline.com

Magnetic and Electronic Properties of Coordination Compounds

The magnetic properties of metal-triazole complexes are one of their most studied features. The N1-N2 bridge is highly effective at mediating magnetic exchange interactions between coupled metal centers. mdpi.com

Magnetic Coupling : For many transition metals like Copper(II), Manganese(II), and Cobalt(II), the N1-N2 triazole bridge typically leads to antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in opposite directions. mdpi.comnih.gov The strength of this coupling is influenced by the geometry of the bridge and the electronic nature of the ligand.

Spin Crossover (SCO) : Iron(II) complexes with 1,2,4-triazole ligands are famous for exhibiting SCO behavior. mdpi.com This phenomenon is highly sensitive to the ligand field strength. The electron-withdrawing bromine atoms in this compound would decrease the ligand field strength, which could potentially tune the transition temperature of a hypothetical Iron(II) SCO complex. nih.gov

The electronic properties, often studied by UV-Visible spectroscopy, provide insight into the d-d transitions of the metal centers and charge-transfer bands. rsc.orgajouronline.com The energy of these transitions is directly related to the ligand field splitting, which would be influenced by the electronic effects of the bromo and methylbutyl substituents.

Below is a summary of expected properties for transition metal complexes with this ligand, based on analogous systems.

Metal Ion (M)Expected GeometryLikely Magnetic BehaviorRelevant Research Findings on Analogues
Iron(II)Octahedral (N6)Potential for Spin Crossover (SCO)The nitrogen donors of the triazole ring can create a suitable ligand field for spin transition in ferrous complexes. mdpi.com Reducing ligand field strength via substituents can induce SCO. nih.gov
Copper(II)Distorted OctahedralAntiferromagnetic CouplingN1,N2-triazole bridges effectively propagate antiferromagnetic interactions between Cu(II) centers. mdpi.comresearchgate.net
Cobalt(II)OctahedralAntiferromagnetic CouplingStudies on dinuclear Co(II) complexes with triazole bridges have revealed weak antiferromagnetic coupling. nih.gov Magnetic moments for octahedral Co(II) are typically high spin. ajouronline.com
Manganese(II)OctahedralWeak Antiferromagnetic CouplingWeak antiferromagnetic coupling is observed in Mn(II) complexes bridged by triazoles. nih.gov
Nickel(II)OctahedralAntiferromagnetic CouplingTrinuclear Ni(II) complexes show dominant intra-trimer antiferromagnetic interactions. mdpi.com Octahedral geometry is common. ajouronline.com

Advanced Applications in Materials Science and Catalysis

Catalytic Performance of Metal-Triazole Complexes

The nitrogen atoms in the 1,2,4-triazole (B32235) ring are effective coordination sites for transition metals, forming stable complexes that can act as catalysts. The substituents on the triazole ring, such as the bromo groups at the 3 and 5 positions and the 3-methylbutyl group at the N1 position, can significantly influence the electronic properties, steric hindrance, and solubility of the resulting metal-ligand complexes, thereby tuning their catalytic activity and selectivity.

Ligand Design for Enhanced Catalytic Selectivity and ActivityThe design of ligands is critical for controlling the outcome of a catalytic reaction. For 1,2,4-triazoles, modifications to the ring substituents can fine-tune the catalyst's properties.

Electronic Effects : The two bromine atoms in 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole are strongly electron-withdrawing. This would decrease the electron density on the triazole ring and its coordinating nitrogen atoms, which in turn affects the electronic properties of the metal center in a complex. This modulation can influence the catalyst's activity and its interaction with substrates.

Steric Effects : The 3-methylbutyl group provides steric bulk, which can create a specific chiral pocket around the metal center. This steric hindrance can be exploited to control the regioselectivity and enantioselectivity of a reaction.

Solubility : The alkyl group also enhances the ligand's solubility in organic solvents, which is a practical advantage for homogeneous catalysis.

By strategically combining these electronic and steric factors, it is possible to design triazole-based ligands for highly selective catalytic processes. For example, catalyst-controlled regioselective synthesis of differently substituted 1,2,4-triazoles has been achieved using silver(I) or copper(II) catalysts, highlighting the importance of matching the metal and ligand for a desired outcome.

Role in Functional Materials Development

The 1,2,4-triazole moiety is a valuable component in the construction of functional materials due to its ability to act as a versatile linker in coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. These materials have applications in areas such as gas storage, separation, and sensing.

While there is no specific literature on the use of this compound in this context, its structure offers several features that could be advantageous:

Coordination Versatility : Like other 1,2,4-triazoles, it can act as a ligand, potentially bridging metal ions to form coordination networks.

Functionalization : The bromine atoms serve as reactive handles for further chemical modification through cross-coupling reactions, allowing the triazole to be integrated into larger polymeric or supramolecular structures.

Luminescent Properties : Triazole-based ligands are used to create phosphorescent metal complexes for applications in organic light-emitting devices (OLEDs). The specific substituents on the triazole ring are key to tuning the emission wavelengths of these materials.

Incorporation into Organic Electronic Devices

There is currently no specific research available detailing the incorporation of This compound into organic electronic devices. The functionalization of heterocyclic compounds is a common strategy for developing new materials for organic electronics, but the properties and potential applications of this specific compound have not been reported.

Application in Sensors and Supramolecular Assemblies

Specific studies on the application of This compound in the development of sensors or its use in supramolecular assemblies have not been documented in the available literature. The design of molecules for these purposes often relies on specific host-guest interactions and signaling mechanisms, which have not been investigated for this particular triazole derivative.

Formation of Metal-Organic Frameworks (MOFs) with Triazole Ligands

The 1,2,4-triazole moiety is a well-known linker in the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its nitrogen atoms. rsc.orgmdpi.com These frameworks have potential applications in gas storage, separation, and catalysis. However, there are no published studies on the use of This compound as a ligand in the synthesis of MOFs. The sterically demanding 3-methylbutyl group and the electronic effects of the bromo substituents could influence the coordination geometry and the resulting framework structure, but this remains a hypothetical consideration without experimental evidence.

Utilization as a Synthetic Precursor for Agrochemical Scaffolds

The 1,2,4-triazole ring is a key structural component in many commercially successful fungicides and other agrochemicals. arkema.comnih.gov These compounds often function by inhibiting specific enzymes in pathogenic fungi. The general class of 3,5-disubstituted-1H-1,2,4-triazoles serves as a versatile platform for the synthesis of novel agrochemical candidates. The bromo groups at the 3 and 5 positions of the triazole ring can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate biological activity.

While the parent compound, 3,5-dibromo-1H-1,2,4-triazole, is a known precursor in agrochemical research, there is no specific information available in the scientific literature detailing the use of This compound as a direct synthetic precursor for commercial or investigational agrochemical scaffolds. The synthesis of this specific compound would likely involve the alkylation of 3,5-dibromo-1H-1,2,4-triazole with a 3-methylbutyl halide. Subsequent derivatization could then, in principle, lead to new agrochemical candidates, though no such research has been reported.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (ground state). ekb.eg This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The output of these calculations provides key data points.

Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: The following values are illustrative examples for a substituted triazole and not actual calculated data for the subject compound.)

PropertyCalculated Value
Total Energy-2850.123 Hartree
Heat of Formation45.67 kcal/mol
Dipole Moment3.45 Debye

These ground state properties are crucial for understanding the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. ntu.edu.iq The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing bromine atoms on the triazole ring would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Representative Frontier Orbital Energies (Note: The following values are illustrative examples for a substituted triazole and not actual calculated data for the subject compound.)

ParameterEnergy (eV)
EHOMO-6.89 eV
ELUMO-1.25 eV
HOMO-LUMO Gap (ΔE)5.64 eV

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution. On an MEP map, regions of negative potential (electron-rich), typically colored red, indicate likely sites for electrophilic attack. Conversely, regions of positive potential (electron-poor), colored blue, indicate likely sites for nucleophilic attack.

For this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The bromine atoms would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms of the 3-methylbutyl group.

Conformational Analysis of the 3-Methylbutyl Side Chain

The 3-methylbutyl (isopentyl) side chain is flexible and can rotate around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. ekb.eg This is typically done by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step, a process known as a Potential Energy Surface (PES) scan. semanticscholar.org Identifying the global minimum energy conformer is crucial as it represents the most populated and likely structure of the molecule under normal conditions.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. DFT calculations can be used to compute the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org Comparing these predicted spectra with experimental results helps to confirm the molecular structure. For this compound, theoretical calculations would predict specific chemical shifts for the protons and carbons of the triazole ring and the 3-methylbutyl group, as well as vibrational modes for the C-Br, C-N, and N-N bonds. nih.gov

Environmental Transformation and Persistence Studies

Development of Analytical Methodologies for Environmental Detection and Quantitation

No specific analytical methods have been published for the detection and quantification of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole in environmental matrices such as water, soil, or air.

Hypothetically, the development of such a method would likely involve techniques commonly used for other halogenated heterocyclic compounds. These could include:

Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be optimized to isolate the compound from complex environmental samples.

Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) would be the probable analytical platforms, offering the necessary selectivity and sensitivity for trace-level detection.

However, without experimental data, parameters such as limits of detection (LOD), limits of quantitation (LOQ), recovery rates, and matrix effects for this compound are unknown.

Influence of Molecular Structure on Environmental Mobility and Bioavailability

There are no studies available that investigate the relationship between the molecular structure of this compound and its specific behavior in the environment.

The key structural features that would be expected to influence its environmental fate are:

The Dibrominated Triazole Ring: The two bromine atoms significantly increase the molecular weight and would influence its polarity and potential for degradation. Halogenated compounds can exhibit persistence in the environment.

The 3-methylbutyl (isoamyl) Group: This branched alkyl chain is nonpolar and would increase the compound's lipophilicity (tendency to associate with fats and oils). A higher lipophilicity, often correlated with the octanol-water partition coefficient (Kow), typically suggests a greater tendency to adsorb to soil organic matter and bioaccumulate in organisms.

Without empirical data, any discussion of how these features dictate the compound's actual soil adsorption coefficient (Koc), water solubility, and potential for transport or bioaccumulation remains speculative.

Q & A

Q. How can researchers optimize the synthesis of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst use. For example, demonstrates that refluxing in DMSO for 18 hours under reduced pressure followed by crystallization in water-ethanol yields a 65% product purity for a structurally similar triazole derivative . For the target compound, substituting the alkylating agent (e.g., 3-methylbutyl bromide) and optimizing stoichiometric ratios may enhance regioselectivity. Monitoring reaction progress via TLC (as in ) ensures intermediate stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
  • 1H-NMR : Assign peaks for the 3-methylbutyl substituent (e.g., δ ~0.8–1.5 ppm for methyl and methylene protons) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (expected M⁺ ≈ 349.9 g/mol for C₇H₁₀Br₂N₃).
    Cross-referencing with databases like NIST Chemistry WebBook () ensures data accuracy .

Q. What safety protocols should be followed when handling brominated triazoles?

  • Methodological Answer :
  • Storage : Keep in airtight containers in dry, ventilated areas away from light ( recommends <25°C) .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste.
  • Toxicity : Brominated compounds may release HBr under decomposition; conduct reactions in fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from tautomerism ( notes rapid equilibrium between 1H- and 4H-triazole tautomers) . Strategies include:
  • Variable Temperature NMR : To observe tautomeric shifts.
  • X-ray Crystallography : Resolve structural ambiguities.
  • Computational Modeling : Compare experimental and DFT-calculated spectra (e.g., using Gaussian software).

Q. What experimental designs are suitable for studying the biological activity of this compound against kinase targets?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ATP-competitive binding assays ( highlights triazole-based inhibitors targeting kinase hinge regions via H-bond interactions) .
  • Dose-Response Curves : Determine IC₅₀ values using MTT assays (as in ) .
  • Molecular Docking : Validate binding modes with software like AutoDock Vina, focusing on the triazole core’s interaction with conserved kinase residues .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • HPLC Monitoring : Track degradation products (e.g., debromination or hydrolysis).
  • pH-Dependent Studies : Use buffers (pH 1–13) to assess stability in physiological or environmental conditions. ’s discussion of triazole reactivity under acidic/basic conditions informs protocol design .

Key Research Challenges

  • Regioselectivity : The 3-methylbutyl group may sterically hinder bromination; use directing groups or protective strategies.
  • Biological Specificity : Differentiate between kinase isoforms via mutagenesis studies () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.